molecular formula C12H11N5OS B12170983 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol

2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol

Cat. No.: B12170983
M. Wt: 273.32 g/mol
InChI Key: JOTIMGXQWGNMMP-UHFFFAOYSA-N
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Description

2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol is a heterocyclic compound that features both imidazo[1,2-a]pyrimidine and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the construction of the imidazo[1,2-a]pyrimidine scaffold, which is then functionalized to introduce the thio and hydroxyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the hydroxyl position .

Scientific Research Applications

2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-Imidazo[1,2-a]pyrimidin-2-ylbutanoic acid hydrochloride
  • 2-(Imidazo[1,2-a]pyridin-2-yl)acetic acid hydrochloride
  • (1-Imidazo[1,2-a]pyrimidin-2-ylpropyl)amine hydrochloride
  • Imidazo[1,2-a]pyrimidine-2-carboxylic acid
  • 2-(4-imidazo[1,2-a]pyridin-2-ylphenyl)propanoic acid
  • 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
  • Imidazo[1,2-a]pyridin-2-ylmethanamine
  • 2-imidazo[1,2-a]pyridin-2-ylphenylamine
  • (Imidazo[1,2-a]pyridin-2-ylmethyl)amine dihydrochloride hydrate
  • Imidazo[1,2-a]pyrimidine

Uniqueness

2-((Imidazo[1,2-a]pyrimidin-2-ylmethyl)thio)-6-methylpyrimidin-4-ol is unique due to its combination of imidazo[1,2-a]pyrimidine and pyrimidine moieties, which confer distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H11N5OS

Molecular Weight

273.32 g/mol

IUPAC Name

2-(imidazo[1,2-a]pyrimidin-2-ylmethylsulfanyl)-4-methyl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H11N5OS/c1-8-5-10(18)16-12(14-8)19-7-9-6-17-4-2-3-13-11(17)15-9/h2-6H,7H2,1H3,(H,14,16,18)

InChI Key

JOTIMGXQWGNMMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC(=N1)SCC2=CN3C=CC=NC3=N2

Origin of Product

United States

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